4-chloro-5-iodo-1H-indazole
Overview
Description
4-chloro-5-iodo-1H-indazole is a derivative of indazole . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of indazole, with the addition of a chlorine atom at the 4th position and an iodine atom at the 5th position .Scientific Research Applications
Development of Novel Antagonists
One application involves the development of novel transient receptor potential A1 (TRPA1) antagonists. Through high-throughput screening and medicinal chemistry optimization, compounds were identified and optimized to improve in vitro activity against TRPA1, a target relevant in inflammatory pain. The optimization process demonstrated the significance of substituents on the indazole ring system, highlighting the compound's role in creating potent and selective antagonists (Rooney et al., 2014).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Derivatives of 4-chloro-5-iodo-1H-indazole have been studied for their efficiency in protecting mild steel against corrosion in acidic media. These studies involve electrochemical methods and molecular modeling to understand the compounds' inhibitory behavior and adsorption mechanisms on metal surfaces, demonstrating their potential as effective corrosion inhibitors (Bentiss et al., 2007).
Click Chemistry and Drug Discovery
Furthermore, this compound derivatives are involved in click chemistry applications, contributing to drug discovery efforts. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, a key reaction in click chemistry, showcases the utility of such compounds in linking reactions crucial for creating bioactive molecules with potential therapeutic applications (Kolb & Sharpless, 2003).
Experimental and Theoretical Investigations
Experimental and theoretical investigations into the adsorption behavior of new triazole derivatives, including those related to this compound, on mild steel in acid media highlight the role of these compounds in understanding corrosion processes. Through such studies, insights into the molecular structure and inhibition efficiency relationship are gained, guiding the design of more effective corrosion inhibitors (Li et al., 2007).
Synthesis and Application in Organic Chemistry
Additionally, the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles using this compound derivatives in the presence of novel catalytic systems demonstrates the compound's utility in organic synthesis and drug discovery. The tolerance of various sensitive groups in these reactions reveals the method's potential applications across a range of synthetic and medicinal chemistry contexts (Li et al., 2008).
Mechanism of Action
Target of Action
4-Chloro-5-Iodo-1H-Indazole is a derivative of the heterocyclic compound indazole . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
For instance, some indazole derivatives can inhibit cell growth
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities
Result of Action
properties
IUPAC Name |
4-chloro-5-iodo-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBOYUUJTXXCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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